molecular formula C6H7BrN2O2 B1530749 methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1784137-59-2

methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1530749
CAS RN: 1784137-59-2
M. Wt: 219.04 g/mol
InChI Key: RUSKUWANJCIMBH-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also be used to synthesize pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can be oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 .


Chemical Reactions Analysis

Pyrazoles can be synthesized through various reactions, including the reaction of 1,3-diols with arylhydrazines, which provides pyrazoles and 2-pyrazolines . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 219.04 .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis of Pyridyl–Pyrazole Derivatives

    Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate has been utilized in the synthesis of novel pyridyl–pyrazole derivatives. These compounds have shown potential in antitumor activity, particularly against BEL-7404, HepG2, NCI-H460, T-24, A549 tumor cell lines, without cytotoxicity to normal human liver cells (Huang et al., 2017).

  • Coordination Complexes with Metal Ions

    The compound is involved in the synthesis of novel pyrazole-dicarboxylate acid derivatives which are used to form coordination complexes with CuII/CoII/ZnII ions. These complexes have significant structural properties and potential applications in materials science (Radi et al., 2015).

Antifungal Activity and Structure-Activity Relationships

  • Development of Antifungal Agents

    The compound is used in synthesizing novel pyrazole derivatives showing promising antifungal activities. For example, certain derivatives have demonstrated higher antifungal activity against phytopathogenic fungi than existing treatments (Du et al., 2015).

  • Structural Diversity in Metal Coordination Polymers

    The synthesis of metal coordination polymers using derivatives of this compound has been explored. These polymers exhibit diverse structural properties, potentially useful in material sciences (Cheng et al., 2017).

Spectral and Theoretical Investigations

  • Spectral Analysis of Derivatives: Studies have been conducted on biologically important pyrazole-4-carboxylic acid derivatives synthesized from this compound. These investigations include spectral (NMR, IR) and theoretical studies (DFT) to understand their structural and electronic properties (Viveka et al., 2016).

Experimental and Theoretical Structural Analysis

  • Structural Parameters of Analgesic Agents: The crystal structures of novel analgesic agents derived from this compound have been determined. These studies provide insights into molecular packing and the stability of these compounds (Machado et al., 2009).

Safety and Hazards

“Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific binding sites, which determine the nature and strength of these interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can lead to changes in gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, the compound may inhibit a key enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and depletion of downstream products. Understanding these metabolic pathways is essential for elucidating the biochemical roles of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues. For example, the compound may be actively transported into cells by specific transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and mechanisms of action .

properties

IUPAC Name

methyl 5-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKUWANJCIMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784137-59-2
Record name methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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